molecular formula C23H20ClN3O4S B244586 N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide

Cat. No. B244586
M. Wt: 469.9 g/mol
InChI Key: CZOBGAMVYXUIIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide, also known as BIBW2992, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). It is a promising anti-cancer drug that has shown efficacy in preclinical and clinical studies.

Mechanism of Action

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide inhibits the activity of EGFR and HER2, which are overexpressed in many types of cancer. The inhibition of these receptors leads to the suppression of downstream signaling pathways, including the PI3K-Akt and MAPK pathways, which are involved in cell proliferation, survival, and metastasis.
Biochemical and Physiological Effects
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in preclinical and clinical studies. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in combination treatments.

Advantages and Limitations for Lab Experiments

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide has several advantages as a research tool, including its specificity for EGFR and HER2, its ability to inhibit downstream signaling pathways, and its potential to enhance the efficacy of other cancer treatments. However, its limitations include potential off-target effects and the need for further studies to fully understand its mechanism of action.

Future Directions

Future research on N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide could focus on several areas, including optimizing its dosing and administration, investigating its potential in combination with other targeted therapies, and exploring its potential in other types of cancer. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects.

Synthesis Methods

The synthesis of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide involves several steps, including the reaction of 4-bromo-3-chloroaniline with 4-(2-thienylcarbonyl)-1-piperazinecarboxylic acid, followed by the reaction with 1,3-benzodioxole-5-carboxylic acid. The final product is obtained after purification and characterization.

Scientific Research Applications

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide has been extensively studied for its anti-cancer properties and has shown promising results in preclinical and clinical studies. It has been shown to be effective against various types of cancers, including non-small cell lung cancer, breast cancer, and head and neck cancer.

properties

Molecular Formula

C23H20ClN3O4S

Molecular Weight

469.9 g/mol

IUPAC Name

N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C23H20ClN3O4S/c24-17-13-16(25-22(28)15-3-6-19-20(12-15)31-14-30-19)4-5-18(17)26-7-9-27(10-8-26)23(29)21-2-1-11-32-21/h1-6,11-13H,7-10,14H2,(H,25,28)

InChI Key

CZOBGAMVYXUIIO-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)Cl)C(=O)C5=CC=CS5

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)Cl)C(=O)C5=CC=CS5

Origin of Product

United States

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